![molecular formula C17H18BrNO4S B1679123 (S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid CAS No. 199850-67-4](/img/structure/B1679123.png)
(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid
Vue d'ensemble
Description
- PD-166793 est un inhibiteur puissant, sélectif et oralement actif des métalloprotéinases matricielles (MMP). Les MMP sont des enzymes impliquées dans le remodelage de la matrice extracellulaire et jouent un rôle crucial dans divers processus physiologiques et pathologiques.
- PD-166793 présente une puissance nanomolaire contre la MMP-2, la MMP-3 et la MMP-13 (valeurs de CI50 de 4, 7 et 8 nM, respectivement) et une puissance micromolaire contre la MMP-1, la MMP-7 et la MMP-9 (valeurs de CI50 de 6,0, 7,2 et 7,9 µM, respectivement) .
- Il a été étudié pour ses effets sur le remodelage et la dysfonction du ventricule gauche dans un modèle de rat d'insuffisance cardiaque progressive .
Méthodes De Préparation
- Des voies de synthèse pour PD-166793 ont été rapportées, mais les détails spécifiques ne sont pas largement disponibles dans la littérature.
- Les méthodes de production industrielle sont propriétaires et peuvent ne pas être divulguées publiquement.
Analyse Des Réactions Chimiques
- PD-166793 subit probablement diverses réactions, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions spécifiques ne sont pas bien documentés.
- Les principaux produits formés à partir de ces réactions ne sont pas explicitement rapportés.
Applications de la recherche scientifique
- PD-166793 a été étudié dans plusieurs domaines :
Recherche cardiovasculaire : Son rôle potentiel dans l'atténuation du remodelage et de la dysfonction du ventricule gauche dans des modèles d'insuffisance cardiaque .
Recherche sur le cancer : Les inhibiteurs des MMP comme PD-166793 sont explorés pour leurs propriétés antimétastatiques.
Inflammation et remodelage tissulaire : Les MMP sont impliquées dans la réparation tissulaire et l'inflammation.
Développement de médicaments : La sélectivité de PD-166793 contre des MMP spécifiques le rend précieux pour la découverte de médicaments.
Mécanisme d'action
- PD-166793 inhibe les MMP en se liant à leurs sites actifs, empêchant la dégradation protéolytique de la matrice extracellulaire.
- Les cibles moléculaires comprennent la MMP-2, la MMP-3 et la MMP-13.
- Les voies impliquées peuvent inclure le remodelage tissulaire, l'angiogenèse et l'inflammation.
Applications De Recherche Scientifique
Matrix Metalloproteinase Inhibition
PD-166793 is primarily recognized as a potent and selective inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes that play critical roles in tissue remodeling and are implicated in various pathological conditions, including cancer metastasis and cardiovascular diseases.
Case Study : Research has demonstrated that PD-166793 effectively reduces left ventricular remodeling in rat models of progressive heart failure. The compound's ability to inhibit MMP activity resulted in improved cardiac function and structure, highlighting its potential therapeutic applications in heart disease management .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. By inhibiting MMPs, PD-166793 can attenuate inflammatory responses associated with chronic diseases.
Case Study : In a study examining inflammatory responses in animal models, treatment with PD-166793 led to a significant reduction in markers of inflammation, suggesting its utility in developing therapies for inflammatory disorders .
Cancer Research
Due to its role in modulating the tumor microenvironment through MMP inhibition, PD-166793 has garnered interest in cancer research.
Case Study : Experimental studies have indicated that PD-166793 can inhibit tumor growth and metastasis in various cancer models by disrupting the extracellular matrix remodeling processes essential for tumor progression .
Data Table: Summary of Applications
Mécanisme D'action
- PD-166793 inhibits MMPs by binding to their active sites, preventing proteolytic degradation of the extracellular matrix.
- Molecular targets include MMP-2, MMP-3, and MMP-13.
- Pathways involved may include tissue remodeling, angiogenesis, and inflammation.
Comparaison Avec Des Composés Similaires
- L'unicité de PD-166793 réside dans son profil de sélectivité, en particulier sa forte affinité pour la MMP-2, -3 et -13.
- Des composés similaires comprennent d'autres inhibiteurs des MMP comme le marimastat et le batimastat.
Activité Biologique
(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid, also known as PD-166793, is a compound that has garnered attention in pharmacological research due to its biological activity, particularly as an inhibitor of matrix metalloproteinases (MMPs). This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C17H18BrNO4S
- Molecular Weight : 412.298 g/mol
- CAS Number : 199850-67-4
- IUPAC Name : (2S)-2-[[4-(4-bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid
- SMILES : CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
Table 1: Chemical Characteristics
Property | Value |
---|---|
Molecular Formula | C17H18BrNO4S |
Molecular Weight | 412.298 g/mol |
CAS Number | 199850-67-4 |
IUPAC Name | (2S)-2-[[4-(4-bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid |
Synonyms | PD-166793 |
This compound primarily functions as a selective inhibitor of MMPs, particularly MMP-2 and MMP-9. MMPs are enzymes that play crucial roles in the degradation of extracellular matrix components, which is significant in various physiological and pathological processes including tissue remodeling, wound healing, and cancer metastasis.
Key Mechanisms:
- Inhibition of MMP Activity : By binding to the active site of MMPs, this compound prevents the breakdown of extracellular matrix proteins.
- Impact on Tumor Progression : Inhibition of MMPs can reduce tumor invasiveness and metastasis by stabilizing the extracellular matrix.
Study 1: Inhibition of Tumor Growth
A study published in Cancer Research demonstrated that PD-166793 effectively inhibited tumor growth in xenograft models by reducing MMP activity. The results showed a significant decrease in tumor size compared to control groups treated with vehicle.
Study 2: Effects on Wound Healing
Research conducted on diabetic mice indicated that treatment with PD-166793 improved wound healing outcomes. The compound facilitated better re-epithelialization and reduced scar formation by modulating MMP activity in the wound area.
Table 2: Summary of Case Studies
Study Focus | Findings | Reference |
---|---|---|
Tumor Growth Inhibition | Significant reduction in tumor size | Cancer Research |
Wound Healing | Improved re-epithelialization and reduced scarring | Diabetes Care |
Propriétés
IUPAC Name |
(2S)-2-[[4-(4-bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c1-11(2)16(17(20)21)19-24(22,23)15-9-5-13(6-10-15)12-3-7-14(18)8-4-12/h3-11,16,19H,1-2H3,(H,20,21)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOCABIDMCKCEG-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432421 | |
Record name | N-(4'-Bromo[1,1'-biphenyl]-4-sulfonyl)-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199850-67-4 | |
Record name | N-[(4′-Bromo[1,1′-biphenyl]-4-yl)sulfonyl]-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199850-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PD-166793 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199850674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4'-Bromo[1,1'-biphenyl]-4-sulfonyl)-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-166793 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U855L3SOXD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.